molecular formula C9H10ClNO2 B13567346 Methyl 2-amino-3-chloro-4-methylbenzoate

Methyl 2-amino-3-chloro-4-methylbenzoate

Cat. No.: B13567346
M. Wt: 199.63 g/mol
InChI Key: CBYYLCAIBDMWQN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-4-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid and features a methyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-4-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-amino-3-chloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct chlorination of methyl 2-amino-4-methylbenzoate using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3-chloro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Methyl 2-amino-3-chloro-4-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with the chlorine and methyl groups in different positions.

    Methyl 3-amino-4-chloro-2-methylbenzoate: Another isomer with different positioning of functional groups.

    Methyl 4-amino-3-chloro-2-methylbenzoate: Features the amino group at the para position relative to the ester group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-amino-3-chloro-4-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3

InChI Key

CBYYLCAIBDMWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)N)Cl

Origin of Product

United States

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